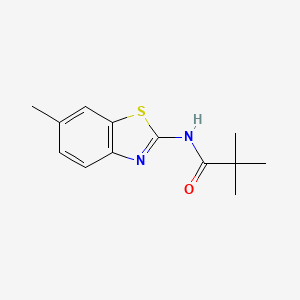

5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

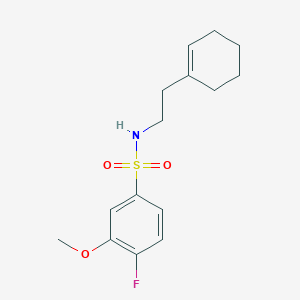

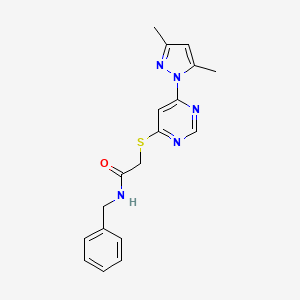

The compound “5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” is a derivative of the 1,2,4-triazole class of compounds . Triazoles are a group of heterocyclic compounds that have been of interest in medicinal chemistry due to their diverse biological activities . The 2,4-dimethoxyphenyl group is a common motif in organic chemistry and is known to influence the bioactivity of compounds .

Molecular Structure Analysis

The molecular structure of “this compound” would be characterized by the presence of a 1,2,4-triazole ring substituted at the 5-position with a 2,4-dimethoxyphenyl group . The presence of the sulfur atom suggests that this compound may exist as a thiol or as a thione, depending on the specific conditions .Chemical Reactions Analysis

Triazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, undergo nucleophilic substitution reactions, and can be functionalized via their nitrogen atoms . The 2,4-dimethoxyphenyl group could potentially undergo demethylation under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its functional groups. For example, the presence of the polar triazole ring and the potentially ionizable thiol group could impact its solubility and reactivity .科学的研究の応用

Anti-inflammatory Applications

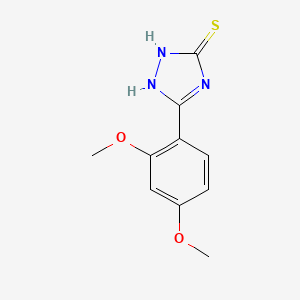

The compound has been explored for its anti-inflammatory properties. In particular, derivatives of 5-alkylthio-3-(3,4-dimethoxyphenyl)-4H-1,2,4-triazoles have been synthesized and shown to exhibit anti-inflammatory activity. These compounds were synthesized through a series of acylation and alkylation reactions starting from 3,4-dimethoxybenzoylthiosemicarbazide. The synthesized compounds, including various acyl derivatives, have demonstrated promising anti-inflammatory effects, underscoring the potential therapeutic applications of this chemical class in the treatment of inflammation-related disorders (Labanauskas et al., 2001).

Antioxidant Properties

Research has also focused on developing new compounds with antioxidant properties, including those based on 5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol. These compounds have been synthesized and evaluated for their ability to act as antioxidants. The studies involved the synthesis of (5-(2,4- and 3,4-dimethoxyphenyl)-3H-1,2,4-triazole-3-yl)thio)aceto(propano-, butano-, benzo)nitriles, and their antioxidant activity was assessed in vitro. The results indicated that these new compounds exhibit significant antioxidant activity, making them potential candidates for further research in oxidative stress-related diseases (Dovbnya et al., 2022).

Material Science and Corrosion Inhibition

The compound and its derivatives have found applications in material science, particularly in the field of corrosion inhibition. For example, derivatives containing the methylthiophenyl moiety, such as 2-[4-(Methylthio) phenyl] acetohydrazide and 5-[4-(methylthio)benzyl]-4H-1,2,4-triazole-3-thiol, have demonstrated substantial inhibition of zinc corrosion in acidic media. Density functional theory calculations supported the experimental findings by providing insights into the electronic and structural characteristics that contribute to their high efficiency as corrosion inhibitors (Gece & Bilgiç, 2012).

将来の方向性

The future research directions for “5-(2,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol” could involve exploring its potential biological activities, optimizing its synthesis, and investigating its mechanism of action . Further studies could also explore the influence of the 2,4-dimethoxyphenyl group on the compound’s properties and activity .

作用機序

Target of Action

Compounds with similar structures, such as pyrazoline derivatives, have been shown to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system .

Mode of Action

Related compounds have been shown to inhibit the activity of ache, affecting normal nerve pulse transmission and leading to behavioral changes .

Biochemical Pathways

Related compounds have been associated with the production of reactive oxygen species (ros) and oxidative stress, which can negatively affect various cellular components .

Pharmacokinetics

A related compound, js-38, has been studied in wistar rats, showing a short elimination phase with a half-life of 4 minutes and a longer phase with a half-life of 30 minutes .

Result of Action

Related compounds have been shown to cause a decrease in ache activity, leading to behavioral changes and body movement impairment .

特性

IUPAC Name |

5-(2,4-dimethoxyphenyl)-1,2-dihydro-1,2,4-triazole-3-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O2S/c1-14-6-3-4-7(8(5-6)15-2)9-11-10(16)13-12-9/h3-5H,1-2H3,(H2,11,12,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIGDCZFWAGDTRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C2=NC(=S)NN2)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecan-9-yl]acetic acid](/img/structure/B2867707.png)

![N'-(4,6-difluorobenzo[d]thiazol-2-yl)-5,6-dihydro-1,4-dioxine-2-carbohydrazide](/img/structure/B2867715.png)

![2-[(1-Methylpyrrolidin-3-yl)oxy]-5-(trifluoromethyl)pyridine](/img/structure/B2867720.png)

![8-(2-Chlorophenyl)-1,3-dimethyl-5-[(2-methylphenyl)methyl]purino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2867721.png)

![N-Methyl-N-[[1-[(E)-2-phenylethenyl]sulfonylpyrrolidin-3-yl]methyl]ethanamine](/img/structure/B2867723.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-2-ethoxybenzamide](/img/structure/B2867724.png)